molecular formula C17H14N2O3S2 B7783053 (4-Oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

(4-Oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No.: B7783053
M. Wt: 358.4 g/mol
InChI Key: BOSVEPCRGWZRFB-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a cyclopenta-fused thienopyrimidine core. Key structural features include:

  • Position 3: A phenyl substituent, which enhances hydrophobic interactions and may influence biological activity.
  • Core structure: A tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one system, contributing to conformational rigidity and planar aromaticity .

Its molecular formula is C₁₆H₁₄N₂O₃S₂ (calculated based on analogs in ), with a molecular weight of ~346.4 g/mol. The acetic acid group at position 2 enhances solubility in polar solvents compared to non-acidic analogs .

Properties

IUPAC Name

2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-13(21)9-23-17-18-15-14(11-7-4-8-12(11)24-15)16(22)19(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVEPCRGWZRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural variations, physicochemical properties, and biological activities of related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Findings References
(4-Oxo-3-phenyl-...-ylsulfanyl)-acetic acid Phenyl (position 3); acetic acid (position 2) C₁₆H₁₄N₂O₃S₂ 346.4 Baseline for comparison; moderate solubility due to acetic acid group.
2-[(3-Allyl-4-oxo-...-yl)sulfanyl]-N-(4-biphenylyl)acetamide Allyl (position 3); biphenylyl acetamide (position 2) C₂₆H₂₃N₃O₂S₂ 473.6 Higher lipophilicity (logP ~4.54) and molecular weight reduce aqueous solubility. Demonstrated cytotoxicity in preliminary assays.
2-{[3-(4-Chlorophenyl)-4-oxo-...-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorophenyl (position 3); dimethylphenyl acetamide (position 2) C₂₅H₂₂ClN₃O₂S₂ 508.0 Enhanced antifungal activity against Penicillium citrinum (MIC: 5.07 µg/mL) compared to parent compound.
2-(4-Oxo-4,5,6,7-tetrahydro-3H-...-3-yl)acetic acid Acetic acid (position 3) C₁₁H₁₀N₂O₃S 250.3 Lower molecular weight improves bioavailability but reduces binding affinity due to lack of phenyl group.
3-Phenyl-thienopyrimidin-4-ones Aryloxy (position 2); phenyl (position 3) Variable ~330–400 Superior antifungal activity (63–78% inhibition) attributed to aryloxy groups.

Key Structural and Functional Trends:

Position 3 Substitutions: Phenyl or 4-chlorophenyl: Enhances hydrophobic interactions with biological targets (e.g., enzymes like tyrosinase or fungal cell membranes) .

Position 2 Modifications :

  • Acetic acid : Improves solubility (logS ~-2.5) but limits cell penetration due to ionization at physiological pH .
  • Acetamide derivatives : Increased lipophilicity (logP 0.73–4.54) enhances cellular uptake but may require prodrug strategies for optimal activity .

Biological Activity :

  • Antifungal : 4-Chlorophenyl and aryloxy derivatives show superior activity against Penicillium citrinum (MIC <5 µg/mL) compared to the parent compound .
  • Cytotoxicity : Biphenylyl acetamide derivatives exhibit moderate cytotoxicity, likely due to intercalation or protein binding .

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